molecular formula C15H21ClN4O3 B6241586 tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate CAS No. 1802420-08-1

tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate

Cat. No.: B6241586
CAS No.: 1802420-08-1
M. Wt: 340.8
InChI Key:
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Description

tert-Butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate: is a synthetic organic compound with a molecular formula of C15H21ClN4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor under basic conditions.

    Introduction of the Chloropyrazine Moiety: The chloropyrazine group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Buchwald-Hartwig coupling.

    Amidation Reaction: The final step involves the formation of the amide bond between the piperidine intermediate and the chloropyrazine derivative. This is typically achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chloropyrazine moiety or reduce the amide group to an amine.

    Substitution: The chloropyrazine group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrazine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-chloropyrimidine-5-amido)piperidine-1-carboxylate
  • tert-Butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring and a chloropyrazine moiety. This structure provides distinct chemical reactivity and biological activity compared to similar compounds. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

1802420-08-1

Molecular Formula

C15H21ClN4O3

Molecular Weight

340.8

Purity

95

Origin of Product

United States

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